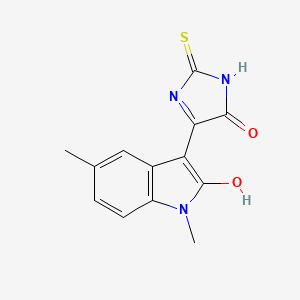
1,5-dimethyl-3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-dimethyl-3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one is a heterocyclic compound that has been widely studied for its potential applications in the field of medicine. This compound is also known as thioflavin T and is commonly used as a fluorescent dye for the detection of amyloid fibrils.
Wissenschaftliche Forschungsanwendungen
Thioflavin T has been extensively used in scientific research for the detection of amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and prion diseases. Thioflavin T binds to the β-sheet structure of amyloid fibrils and emits fluorescence upon binding, making it a valuable tool for the detection and quantification of amyloid fibrils in vitro and in vivo.
Wirkmechanismus
The mechanism of action of thioflavin T involves its binding to the β-sheet structure of amyloid fibrils. The β-sheet structure is a common feature of amyloid fibrils, and thioflavin T binds to this structure through hydrophobic interactions and hydrogen bonding. Upon binding, thioflavin T undergoes a conformational change that results in an increase in fluorescence intensity, allowing for the detection and quantification of amyloid fibrils.
Biochemical and Physiological Effects
Thioflavin T has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is commonly used in vitro and in vivo studies for the detection of amyloid fibrils.
Vorteile Und Einschränkungen Für Laborexperimente
Thioflavin T has several advantages for lab experiments, including its high sensitivity and specificity for the detection of amyloid fibrils, its ease of use, and its compatibility with a wide range of experimental conditions. However, thioflavin T also has some limitations, including its potential for false-positive results due to its binding to non-amyloid structures, its limited ability to detect small oligomers of amyloid fibrils, and its potential for photobleaching.
Zukünftige Richtungen
There are several future directions for the research and development of thioflavin T. One potential direction is the modification of thioflavin T to improve its specificity and sensitivity for the detection of amyloid fibrils. Another direction is the development of new fluorescent dyes that can detect small oligomers of amyloid fibrils, which are thought to be the toxic species in neurodegenerative diseases. Additionally, the use of thioflavin T in vivo for the detection of amyloid fibrils in living organisms is an area of active research and development.
Synthesemethoden
The synthesis of thioflavin T involves the reaction of 2-hydroxy-3-methyl-1,4-naphthoquinone with thiourea in the presence of sulfuric acid. The resulting product is then treated with dimethylamine to yield thioflavin T. The overall reaction scheme is as follows:
Eigenschaften
IUPAC Name |
5-(2-hydroxy-1,5-dimethylindol-3-yl)-2-sulfanylideneimidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-6-3-4-8-7(5-6)9(12(18)16(8)2)10-11(17)15-13(19)14-10/h3-5,18H,1-2H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLOLBBTFATEHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=NC(=S)NC3=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]methyl}nicotinamide](/img/structure/B5660344.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-chlorophenyl)hydrazone]](/img/structure/B5660346.png)
![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B5660356.png)
![3-allyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5660358.png)
![2-{3-(cyclopropylmethyl)-5-[2-(6-methyl-2-oxopyridin-1(2H)-yl)ethyl]-1H-1,2,4-triazol-1-yl}benzoic acid](/img/structure/B5660368.png)
![1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinol](/img/structure/B5660371.png)
![5-{[4-(carboxymethyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5660375.png)
![(1S*,5R*)-6-[(2-chlorophenyl)sulfonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5660393.png)

![8-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5660404.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-piperidin-3-ylbenzamide](/img/structure/B5660412.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5660414.png)
![(4R)-4-(acetylamino)-1-[2-(cyclopentyloxy)benzyl]-N-ethyl-L-prolinamide](/img/structure/B5660416.png)
![3-(2-{4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-1-methyl-1H-indole](/img/structure/B5660421.png)